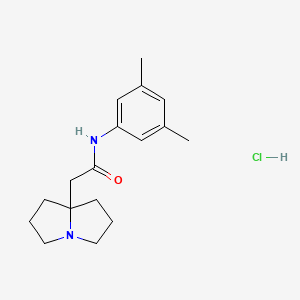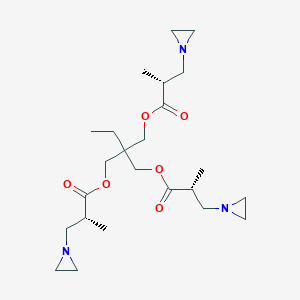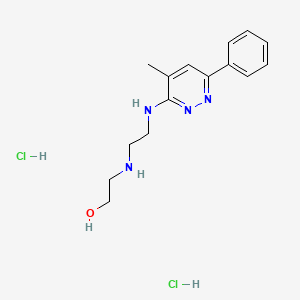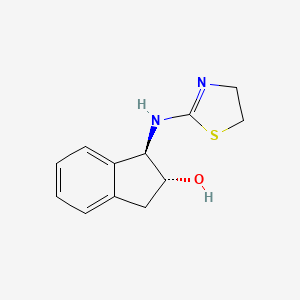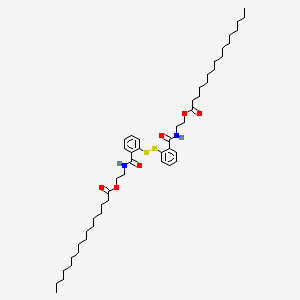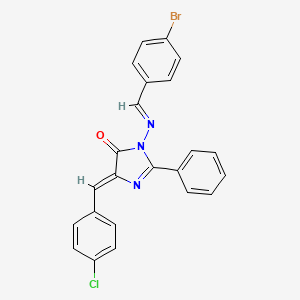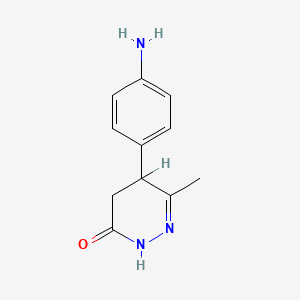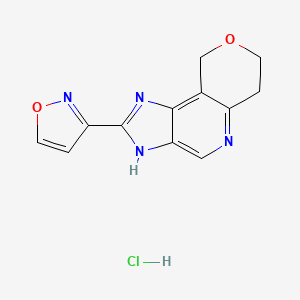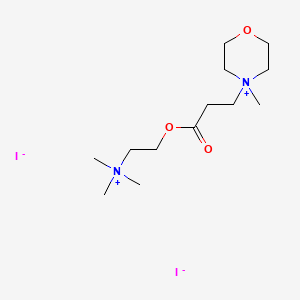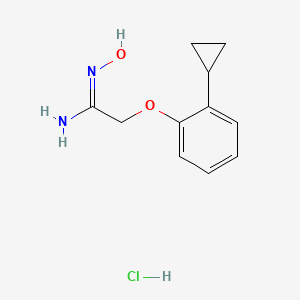
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group, a phenoxy group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride typically involves the reaction of 2-cyclopropylphenol with ethanimidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride exerts its effects involves interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride can be compared with other similar compounds such as:
2-(2-cyclohexylphenoxy)ethylamine: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
2-(2-cyclopropylphenoxy)propanoic acid: Contains a carboxylic acid group instead of an ethanimidamide group.
Properties
CAS No. |
81720-98-1 |
|---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(2-cyclopropylphenoxy)-N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-11(13-14)7-15-10-4-2-1-3-9(10)8-5-6-8;/h1-4,8,14H,5-7H2,(H2,12,13);1H |
InChI Key |
DCPZQSXHMNWQJD-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C2=CC=CC=C2OC/C(=N\O)/N.Cl |
Canonical SMILES |
C1CC1C2=CC=CC=C2OCC(=NO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)

